molecular formula C66H73Cl2N9O24 B136879 Balhimycin CAS No. 140932-79-2

Balhimycin

Número de catálogo: B136879
Número CAS: 140932-79-2
Peso molecular: 1447.2 g/mol
Clave InChI: WKNFBFHAYANQHF-HPBAPGONSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Balhimycin is a glycopeptide antibiotic, found from the fermentation broth of an Amycolatopsis sp . It shows anti-bacterial activity against staphylococci and anaerobes .


Synthesis Analysis

The biosynthesis of this compound is complex and non-ribosomally synthesized . The this compound biosynthesis gene cluster contains three genes coding for three peptide synthetases (BpsA/B/C) with a 3:3:1 modular structure for the assembly of a heptapeptide .


Chemical Reactions Analysis

The chemical reactions involved in the biosynthesis of this compound are carried out by P450 monooxygenases encoded by three contiguous oxy genes . These reactions are involved in the coupling of the aromatic side chains of the unusual heptapeptide .

Aplicaciones Científicas De Investigación

Antibiotic Properties and Comparison with Vancomycin

Balhimycin is a glycopeptide antibiotic produced by Amycolatopsis sp. Y-86,21022. It belongs to the vancomycin class of glycopeptides and is known for its effectiveness against methicillin-resistant staphylococci (MRSA) and anaerobes. In studies, this compound has shown marginally superior activity to vancomycin, especially in its bactericidal properties against anaerobes (Nadkarni et al., 1994). Additionally, comparative studies in mice demonstrated that this compound, along with its derivative desgluco-balhimycin, are effective against both methicillin-sensitive and methicillin-resistant Staphylococcus aureus (MSSA, MRSA) (Chatterjee et al., 2000).

Genomic and Metabolic Analysis for Improved Production

Significant efforts have been made to understand and enhance this compound production. A study focusing on the genome-scale metabolic model of Amycolatopsis balhimycina, the organism responsible for producing this compound, provided insights for potential engineering strategies to increase its yield. This study utilized genome sequencing and metabolic modeling to identify key reactions that could be targeted for improved this compound production (Vongsangnak et al., 2012).

Structural Analysis and Chemical Characterization

The structural aspects of this compound have been extensively studied. For instance, a research paper detailed the chemical structure of this compound, noting its similarity to vancomycin, especially in the aglycon structure and the presence of sugars like D-glucose and dehydrovancosamine (Chatterjee et al., 1994). Another study used crystallography to analyze the structure of this compound, revealing insights into its antibiotic mechanism and interactions with bacterial cell walls (Schäfer et al., 1998).

Resistance and Biosynthesis Mechanisms

Understanding the resistance mechanisms in the producing organism is crucial. A study identified a novel alternative glycopeptide resistance mechanism in Amycolatopsis balhimycina, providing insights into how this bacterium avoids the antibiotic effects of its own product (Frasch et al., 2015). Another research focused on the nonribosomal biosynthesis of this compound, specifically the heptapeptide backbone and peptide synthetase modules, which are crucial for its antibiotic activity (Recktenwald et al., 2002).

Chiral Selector for Capillary Electrophoresis

Beyond its antibiotic properties, this compound has been evaluated as a chiral selector for enantioresolution in capillary electrophoresis, demonstrating its utility in analytical chemistry (Jiang et al., 2004).

Direcciones Futuras

The increasing prevalence of Gram-positive resistant strain “superbugs” has emerged. Therefore, more efforts are needed to study and modify the GPAs to overcome the challenge of superbugs . Balhimycin is very similar in activity to vancomycin, but it shows higher activity towards anaerobic bacteria . Therefore, it has been consequently proposed as a target for future glycopeptide antibiotic production .

Propiedades

Número CAS

140932-79-2

Fórmula molecular

C66H73Cl2N9O24

Peso molecular

1447.2 g/mol

Nombre IUPAC

2-[(4S)-4-amino-4,6-dimethyl-5-oxooxan-2-yl]oxy-22-(2-amino-2-oxoethyl)-5,15-dichloro-18,32,35,37-tetrahydroxy-19-[[4-methyl-2-(methylamino)pentanoyl]amino]-20,23,26,42,44-pentaoxo-48-[(4S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-7,13-dioxa-21,24,27,41,43-pentazaoctacyclo[26.14.2.23,6.214,17.18,12.129,33.010,25.034,39]pentaconta-3,5,8,10,12(48),14,16,29(45),30,32,34(39),35,37,46,49-pentadecaene-40-carboxylic acid

InChI

InChI=1S/C66H73Cl2N9O24/c1-23(2)12-34(71-5)58(88)76-49-51(83)26-7-10-38(32(67)14-26)97-40-16-28-17-41(56(40)101-65-54(86)53(85)52(84)42(22-78)99-65)98-39-11-8-27(15-33(39)68)55(100-44-21-66(4,70)57(87)24(3)96-44)50-63(93)75-48(64(94)95)31-18-29(79)19-37(81)45(31)30-13-25(6-9-36(30)80)46(60(90)77-50)74-61(91)47(28)73-59(89)35(20-43(69)82)72-62(49)92/h6-11,13-19,23-24,34-35,42,44,46-55,65,71,78-81,83-86H,12,20-22,70H2,1-5H3,(H2,69,82)(H,72,92)(H,73,89)(H,74,91)(H,75,93)(H,76,88)(H,77,90)(H,94,95)/t24?,34?,35?,42-,44?,46?,47?,48?,49?,50?,51?,52?,53+,54?,55?,65?,66+/m1/s1

Clave InChI

WKNFBFHAYANQHF-HPBAPGONSA-N

SMILES isomérico

CC1C(=O)[C@@](CC(O1)OC2C3C(=O)NC(C4=C(C(=CC(=C4)O)O)C5=C(C=CC(=C5)C(C(=O)N3)NC(=O)C6C7=CC(=C(C(=C7)OC8=C(C=C2C=C8)Cl)OC9C([C@H](C([C@H](O9)CO)O)O)O)OC1=C(C=C(C=C1)C(C(C(=O)NC(C(=O)N6)CC(=O)N)NC(=O)C(CC(C)C)NC)O)Cl)O)C(=O)O)(C)N

SMILES

CC1C(=O)C(CC(O1)OC2C3C(=O)NC(C4=C(C(=CC(=C4)O)O)C5=C(C=CC(=C5)C(C(=O)N3)NC(=O)C6C7=CC(=C(C(=C7)OC8=C(C=C2C=C8)Cl)OC9C(C(C(C(O9)CO)O)O)O)OC1=C(C=C(C=C1)C(C(C(=O)NC(C(=O)N6)CC(=O)N)NC(=O)C(CC(C)C)NC)O)Cl)O)C(=O)O)(C)N

SMILES canónico

CC1C(=O)C(CC(O1)OC2C3C(=O)NC(C4=C(C(=CC(=C4)O)O)C5=C(C=CC(=C5)C(C(=O)N3)NC(=O)C6C7=CC(=C(C(=C7)OC8=C(C=C2C=C8)Cl)OC9C(C(C(C(O9)CO)O)O)O)OC1=C(C=C(C=C1)C(C(C(=O)NC(C(=O)N6)CC(=O)N)NC(=O)C(CC(C)C)NC)O)Cl)O)C(=O)O)(C)N

140932-79-2

Sinónimos

balhimycin

Origen del producto

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Balhimycin
Reactant of Route 2
Balhimycin
Reactant of Route 3
Balhimycin
Reactant of Route 4
Balhimycin
Reactant of Route 5
Balhimycin
Reactant of Route 6
Balhimycin

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.